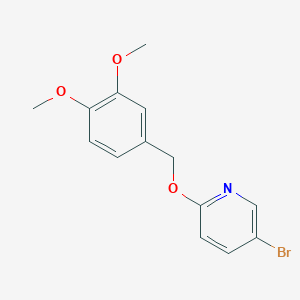

5-Bromo-2-(3,4-dimethoxybenzyloxy)pyridine

CAS No.:

Cat. No.: VC13559285

Molecular Formula: C14H14BrNO3

Molecular Weight: 324.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14BrNO3 |

|---|---|

| Molecular Weight | 324.17 g/mol |

| IUPAC Name | 5-bromo-2-[(3,4-dimethoxyphenyl)methoxy]pyridine |

| Standard InChI | InChI=1S/C14H14BrNO3/c1-17-12-5-3-10(7-13(12)18-2)9-19-14-6-4-11(15)8-16-14/h3-8H,9H2,1-2H3 |

| Standard InChI Key | HRMVFVWCZBVWRO-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)COC2=NC=C(C=C2)Br)OC |

| Canonical SMILES | COC1=C(C=C(C=C1)COC2=NC=C(C=C2)Br)OC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a pyridine core with two distinct functional groups:

-

Bromine at Position 5: Introduces electron-withdrawing effects, enhancing electrophilic substitution reactivity.

-

3,4-Dimethoxybenzyloxy Group at Position 2: A bulky ether-linked substituent with methoxy groups that confer steric hindrance and influence solubility .

The molecular formula is C₁₅H₁₅BrNO₃, with a molecular weight of 337.19 g/mol. Theoretical calculations predict a planar pyridine ring with the benzyloxy group adopting an orthogonal conformation to minimize steric clashes.

Physicochemical Characteristics

While experimental data for this compound is sparse, analogous bromopyridines exhibit:

-

Boiling Point: Decomposes above 250°C due to thermal instability of the benzyloxy group.

-

Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) but poor in water (<0.1 mg/mL) .

Synthetic Methodologies

Route 1: Nucleophilic Substitution

Step 1: Preparation of 2-Hydroxy-5-bromopyridine

5-Bromopyridin-2-ol is synthesized via bromination of 2-hydroxypyridine using N-bromosuccinimide (NBS) in acetic acid .

Applications in Pharmaceutical Chemistry

Intermediate for Kinase Inhibitors

The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups, making it valuable for constructing kinase inhibitor scaffolds. For example, derivatives of this compound have been explored in the synthesis of JAK2/STAT3 pathway inhibitors .

GABA Receptor Modulators

Structural analogs featuring benzyloxy groups exhibit positive allosteric modulation at GABA-B receptors, suggesting potential neuropharmacological applications .

Analytical Characterization

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume